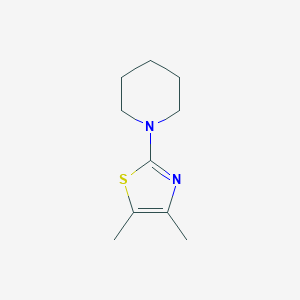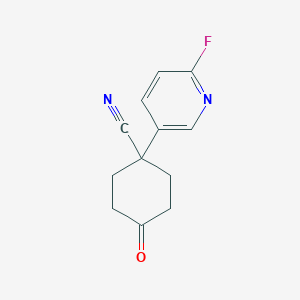
4,5-Dimethyl-2-(piperidin-1-yl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethyl-2-(piperidin-1-yl)thiazole is a heterocyclic compound featuring a thiazole ring substituted with two methyl groups at positions 4 and 5, and a piperidine ring attached at position 2. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-(piperidin-1-yl)thiazole typically involves the formation of the thiazole ring followed by the introduction of the piperidine moiety. One common method includes the reaction of 2-bromo-4,5-dimethylthiazole with piperidine under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or acetonitrile, with a base like potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dimethyl-2-(piperidin-1-yl)thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: The methyl groups on the thiazole ring can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted thiazoles.
Applications De Recherche Scientifique
4,5-Dimethyl-2-(piperidin-1-yl)thiazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4,5-Dimethyl-2-(piperidin-1-yl)thiazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or bind to receptors, thereby modulating biochemical pathways. The thiazole ring’s aromaticity and the piperidine moiety’s basicity contribute to its binding affinity and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole: A parent compound with a similar ring structure.
Piperidine: A simple cyclic amine with a similar nitrogen-containing ring.
4,5-Dimethylthiazole: A closely related compound with similar substituents.
Uniqueness
4,5-Dimethyl-2-(piperidin-1-yl)thiazole is unique due to the combination of the thiazole and piperidine rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications compared to simpler analogs.
Propriétés
Formule moléculaire |
C10H16N2S |
|---|---|
Poids moléculaire |
196.31 g/mol |
Nom IUPAC |
4,5-dimethyl-2-piperidin-1-yl-1,3-thiazole |
InChI |
InChI=1S/C10H16N2S/c1-8-9(2)13-10(11-8)12-6-4-3-5-7-12/h3-7H2,1-2H3 |
Clé InChI |
UEIWVHWUUSNTGZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)N2CCCCC2)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Thiophene, 2-[(4-methylphenyl)methyl]-](/img/structure/B8715719.png)




![Acetamide,n-[4-[[2-(diethylamino)ethyl]sulfonyl]phenyl]-](/img/structure/B8715758.png)
![1,4-Diazabicyclo[3.2.2]nonane hydrochloride](/img/structure/B8715774.png)

![N-{3-[(3,4-dihydro-2H-pyrrol-5-yl)sulfamoyl]phenyl}-2-phenoxybenzamide](/img/structure/B8715794.png)


